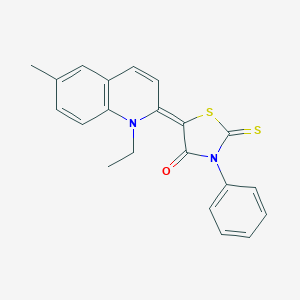

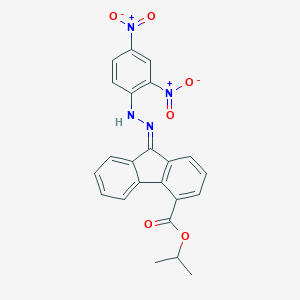

![molecular formula C15H10BrCl4NOS B273917 4-bromo-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B273917.png)

4-bromo-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMG-7160は、一過性受容体電位アンキリン1(TRPA1)チャネルの強力なアンタゴニストとして同定された化合物です。 TRPA1は、一過性受容体電位チャネルファミリーのメンバーであり、痛み知覚や炎症を含むさまざまな生理学的プロセスに関与しています .

準備方法

AMG-7160の調製には、一連の合成経路と反応条件が含まれます。この化合物は、重要な中間体の形成とその後の反応によって最終生成物が得られる多段階プロセスによって合成されます。合成経路の詳細と工業的製造方法は、所有権があり、公表されていません。

化学反応の分析

AMG-7160は、以下を含むさまざまな種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、AMG-7160に存在する官能基を修飾するために実行できます。

置換: この化合物は、特定の官能基が他の官能基に置換される置換反応を起こすことができます。これらの反応で一般的に使用される試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

AMG-7160には、以下を含むいくつかの科学研究における応用があります。

化学: TRPA1チャネルとそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 痛み知覚や炎症におけるTRPA1の生理学的および病理学的役割を理解するための研究で用いられています。

医学: 慢性疼痛や炎症性疾患など、TRPA1に関連する状態の治療における潜在的な治療的用途について調査されています。

作用機序

AMG-7160は、TRPA1チャネルを拮抗することによって効果を発揮します。この化合物はTRPA1チャネルに結合し、その活性化を阻害することで、細胞へのカルシウムイオンの流入を防ぎます。この阻害は、痛み知覚や炎症など、TRPA1活性化に関連する細胞応答を軽減します。 関連する分子標的と経路には、TRPA1チャネルと痛みおよび炎症を媒介する下流シグナル伝達経路が含まれます .

類似の化合物との比較

AMG-7160は、AMG2504、AMG5445、およびAMG9090などの他の類似の化合物と比較されます。これらの化合物は、TRPA1チャネルを標的とすることもありますが、薬理学的プロファイルが異なります。 AMG-7160は、TRPA1アンタゴニストとしての効力と選択性に優れており、研究および潜在的な治療的用途のための貴重なツールとなっています .

ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください。

類似化合物との比較

AMG-7160 is compared with other similar compounds, such as AMG2504, AMG5445, and AMG9090. These compounds also target the TRPA1 channel but exhibit different pharmacological profiles. AMG-7160 is unique in its potency and selectivity as a TRPA1 antagonist, making it a valuable tool for research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

特性

分子式 |

C15H10BrCl4NOS |

|---|---|

分子量 |

474 g/mol |

IUPAC名 |

4-bromo-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide |

InChI |

InChI=1S/C15H10BrCl4NOS/c16-10-3-1-9(2-4-10)13(22)21-14(15(18,19)20)23-12-7-5-11(17)6-8-12/h1-8,14H,(H,21,22) |

InChIキー |

APLQHKFABMHWHP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)Br |

正規SMILES |

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

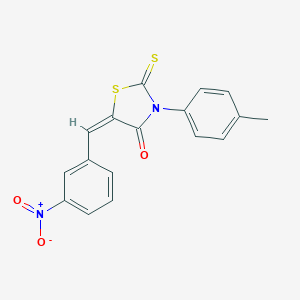

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)

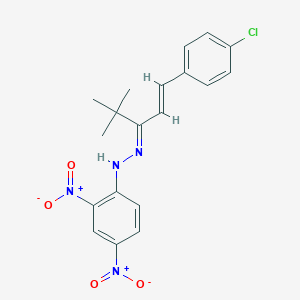

![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)

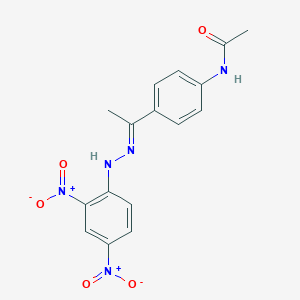

![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)

![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)

![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)

![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)

![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)

![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)

![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)